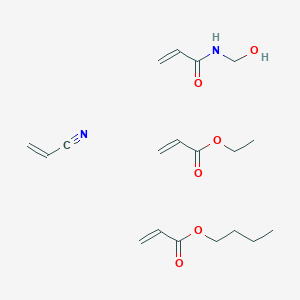![molecular formula C17H36O4 B14671781 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane CAS No. 42023-05-2](/img/structure/B14671781.png)
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane is a chemical compound with a complex structure that includes multiple ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane typically involves the reaction of 2-methylpropane with tris(2-methylpropoxy)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or drug delivery agent.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-methylpropane: A simpler ether compound with similar structural features.
2-Methyl-2-(1-methylethoxy)propane: Another ether compound with a different arrangement of functional groups.
Tris(1-methoxy-2-methyl-2-propoxy)bismuth: A related compound used in different applications.
Uniqueness
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane is unique due to its complex structure and the presence of multiple ether groups. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
42023-05-2 |
|---|---|
Molekularformel |
C17H36O4 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-methyl-1-[tris(2-methylpropoxy)methoxy]propane |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-18-17(19-10-14(3)4,20-11-15(5)6)21-12-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI-Schlüssel |
XSDSNLSNPCRISH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(OCC(C)C)(OCC(C)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


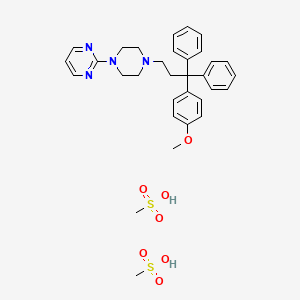
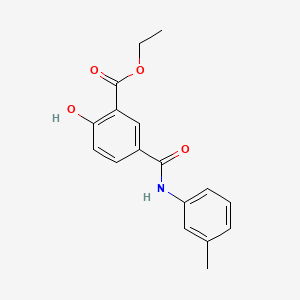
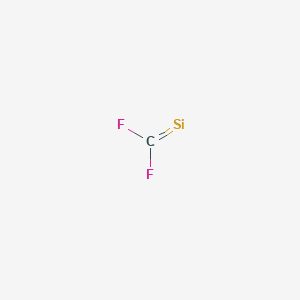

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
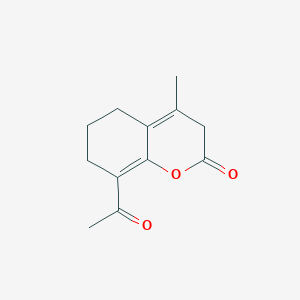
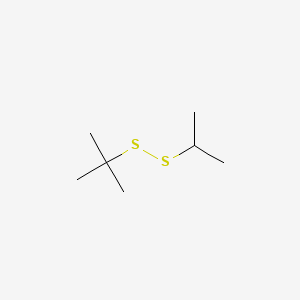
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
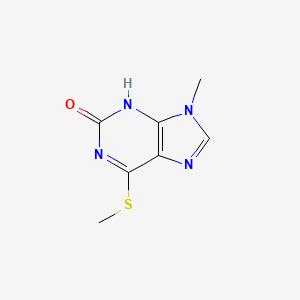

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
